Product packaging for N-(4-aminophenyl)-4-tert-butylbenzamide(Cat. No.:CAS No. 129488-55-7)

N-(4-aminophenyl)-4-tert-butylbenzamide

カタログ番号: B1269981
CAS番号: 129488-55-7
分子量: 268.35 g/mol
InChIキー: VBKLQORCYTWUFQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

N-(4-aminophenyl)-4-tert-butylbenzamide is a useful research compound. Its molecular formula is C17H20N2O and its molecular weight is 268.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H20N2O B1269981 N-(4-aminophenyl)-4-tert-butylbenzamide CAS No. 129488-55-7

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

N-(4-aminophenyl)-4-tert-butylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O/c1-17(2,3)13-6-4-12(5-7-13)16(20)19-15-10-8-14(18)9-11-15/h4-11H,18H2,1-3H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBKLQORCYTWUFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60352214
Record name N-(4-aminophenyl)-4-tert-butylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60352214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129488-55-7
Record name N-(4-aminophenyl)-4-tert-butylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60352214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations

Derivatization and Analog Synthesis from N-(4-aminophenyl)-4-tert-butylbenzamide

The core structure of this compound serves as a scaffold for the synthesis of various analogs. These derivatives are often created for structure-activity relationship (SAR) studies to investigate how specific structural modifications influence the biological or chemical properties of the molecule.

The synthesis of both symmetrical and unsymmetrical analogs allows for a systematic exploration of the molecule's structure. nih.gov SAR studies aim to identify which parts of the molecule are essential for its function and which can be modified to enhance its properties. nih.gov

Symmetrical Analogs: These can be synthesized by reacting 1,4-diaminobenzene with two equivalents of an acyl chloride. For example, reacting 1,4-diaminobenzene with two equivalents of 4-tert-butylbenzoyl chloride would yield N,N'-(1,4-phenylene)bis(4-tert-butylbenzamide). This creates a symmetrical molecule where both amino groups of the central phenylenediamine are acylated with the same group.

Table 2: Illustrative Strategies for Analog Synthesis for SAR Studies

Analog Type Structural Modification Strategy Potential Rationale for Synthesis
Symmetrical Di-acylation of 1,4-diaminobenzene with a single acyl chloride. To study the effect of doubling the benzamide (B126) moiety and creating a molecule with C₂ symmetry.
Unsymmetrical Sequential acylation of 1,4-diaminobenzene with two different acyl chlorides. To explore how different substituents on the two benzamide units influence activity.
Unsymmetrical Acylation of the free amine on this compound. To introduce diverse functional groups and study their impact on properties like solubility and target binding.
Unsymmetrical Modification of the 4-tert-butyl group on the benzoyl ring. To investigate the role of steric bulk at this position.

Introduction of Diverse Substituents and Functional Groups for Medicinal Chemistry Exploration

The strategic introduction of diverse substituents and functional groups onto a core molecular scaffold is a cornerstone of modern medicinal chemistry. This process allows for a systematic exploration of the structure-activity relationship (SAR), aiming to optimize a compound's therapeutic properties. For the this compound scaffold, derivatization serves to modulate biological activity, enhance target specificity, and improve pharmacokinetic profiles such as absorption, distribution, metabolism, and excretion (ADME). The primary sites for modification on this molecule are the terminal amino group on the phenylenediamine ring and the aromatic ring of the 4-tert-butylbenzamide (B1266068) moiety.

A common and effective strategy for synthesizing derivatives of this compound begins with the formation of the central amide bond, followed by functionalization. One established method involves the reaction of a substituted benzoic acid with a protected aniline (B41778) derivative. For instance, 4-tert-butylbenzoic acid can be converted to its more reactive acyl chloride, typically using thionyl chloride (SOCl₂). This acyl chloride is then reacted with p-nitroaniline. The resulting nitro-intermediate, N-(4-nitrophenyl)-4-tert-butylbenzamide, subsequently undergoes reduction of the nitro group to a primary amine using methods like catalytic hydrogenation with palladium on carbon (Pd/C), yielding the this compound core structure. researchgate.net This synthetic route is highly adaptable; by starting with various substituted benzoic acids or substituted p-nitroanilines, a diverse library of analogues can be generated.

The terminal amino group of this compound is a particularly attractive handle for introducing a wide array of functional groups to probe interactions with biological targets. One significant class of derivatives are ureas, which can be synthesized by reacting the amino group with various isocyanates. researchgate.net This reaction introduces a urea (B33335) linkage and a new substituent, significantly altering the electronic and steric properties of the molecule.

Another powerful method for diversification involves the coupling of the amine with heterocyclic halides. For example, in the development of DNA methyltransferase (DNMT) inhibitors, analogues have been synthesized by coupling an aminophenyl-containing scaffold with molecules like 2-amino-4-chloro-6-methylpyrimidine. nih.gov This type of reaction, often catalyzed by an acid, attaches a heterocyclic moiety, which can be crucial for specific interactions within a protein's binding site. nih.gov The versatility of the terminal amino group allows for a broad range of chemical transformations, enabling extensive SAR studies.

The following table summarizes key synthetic transformations used to introduce chemical diversity to the N-(4-aminophenyl)benzamide scaffold.

Initial Scaffold/ReactantReagent(s) and ConditionsFunctional Group/Substituent IntroducedProduct TypeReference
Substituted Benzoic Acid + p-Nitroaniline1. SOCl₂, reflux 2. Dichloromethane (DCM), room temperature 3. H₂, Pd/C, EthanolVariable substituents on the benzoyl ringN-(4-aminophenyl)-substituted-benzamide researchgate.net
p-Nitroaniline + Substituted Phenyl Isocyanate1. Dichloromethane (DCM), room temperature 2. 10% Pd/C, MethanolSubstituted phenylurea1-(4-Aminophenyl)-3-substituted-phenylurea researchgate.net
4-Nitroaniline + 2-amino-4-chloro-6-methylpyrimidine1. 2-Ethoxyethanol, HCl, reflux 2. Fe powder, Acetic Acid, EtOH/H₂O, reflux2-Amino-6-methylpyrimidin-4-ylamino groupN⁴-(4-Aminophenyl)-6-methylpyrimidine-2,4-diamine nih.gov
tert-Butyl(2-aminophenyl)carbamate + Substituted Carboxylic AcidEDCI, HOBtVariable N-acyl groupstert-Butyl 2-(substituted benzamido)phenylcarbamate nih.gov
2-(3-chlorophenyl)ethan-1-amine + 4-Nitrobenzoyl chlorideDichloromethane (DCM), TriethylamineN-(3-chlorophenethyl) groupN-(3-chlorophenethyl)-4-nitrobenzamide mdpi.com

Structure Activity Relationship Sar Studies of N 4 Aminophenyl 4 Tert Butylbenzamide Derivatives

Elucidation of Key Structural Determinants for Modulating Biological Activities

The foundational scaffold of aminophenyl benzamide (B126) derivatives is crucial for their activity as HDAC inhibitors. A validated pharmacophore model, developed from a series of 48 such compounds, identifies the essential structural features required for interaction with the enzyme. nih.govbenthamdirect.comresearchgate.net This model consists of five key points:

Two Aromatic Rings (R): These are provided by the N-phenyl and benzoyl moieties of the core structure. These rings are critical for establishing hydrophobic and potential π-π stacking interactions within the binding site of the target protein.

Two Hydrogen Bond Donors (D): The primary amine (-NH2) on the N-phenyl ring and the hydrogen on the amide linkage (-NH-) serve as crucial hydrogen bond donors. These groups interact with key amino acid residues in the enzyme's active site. The presence of an amino group on the terminal benzene (B151609) ring is a key structural feature for potent HDAC inhibition. nih.gov

One Hydrogen Bond Acceptor (A): The carbonyl oxygen (C=O) of the amide linkage acts as a hydrogen bond acceptor, completing the necessary triad (B1167595) of interactions for stable binding. nih.govbenthamdirect.comresearchgate.net

These determinants establish a specific three-dimensional arrangement that allows the molecule to fit effectively into the catalytic domain of HDAC enzymes, positioning it for optimal interaction and inhibition. nih.gov The N-(2-aminophenyl) benzamide pharmacophore, in particular, is recognized for ensuring potent bioactivity. researchgate.net

Impact of Amide Linkage Modifications on Molecular Interactions and Potency

The amide bond is a cornerstone of the N-(4-aminophenyl)-4-tert-butylbenzamide scaffold, serving as a rigid linker that correctly orients the two aromatic rings relative to each other. Its hydrogen bonding capabilities, with the N-H acting as a donor and the C=O as an acceptor, are critical for anchoring the molecule within the enzyme's binding site. mdpi.com

While direct studies on amide linkage modifications for this specific class of compounds are not extensively detailed in the cited literature, the principles of medicinal chemistry highlight the potential for such alterations. The replacement of an amide bond with a bioisostere—a chemical group with similar steric and electronic properties—is a common strategy to improve pharmacokinetic properties like metabolic stability, without compromising biological activity. nih.gov Peptidomimetics often employ bioisosteres to overcome rapid degradation by proteases. nih.gov

Potential bioisosteric replacements for the amide group include:

1,2,3-Triazoles: These five-membered rings can mimic the geometry and dipole moment of the amide bond and have been successfully used to create more stable analogs of bioactive compounds. nih.gov

Trifluoroethylamines: This moiety can serve as a non-hydrolyzable amide isostere, potentially increasing the metabolic half-life of a drug candidate. frontiersin.org

Analysis of Substituent Effects on the N-Phenyl and Benzoyl Rings

Systematic analysis of substituents on both the N-phenyl and benzoyl rings has been crucial in refining the potency of aminophenyl benzamide derivatives. QSAR studies have revealed clear trends related to the physicochemical properties of these substituents. nih.govbenthamdirect.comresearchgate.net

A primary finding is the critical role of hydrophobicity , particularly on the benzoyl ring. The parent compound's 4-tert-butyl group is a bulky, hydrophobic moiety that significantly enhances HDAC inhibitory activity. This suggests the presence of a corresponding hydrophobic pocket in the enzyme's binding site. Increasing the hydrophobic character of substituents generally leads to enhanced potency. nih.govbenthamdirect.comresearchgate.net

Conversely, the electronic properties of substituents have a pronounced effect. The introduction of electron-withdrawing groups , such as a nitro (-NO2) or chloro (-Cl) group, on the benzoyl ring has been shown to have a negative influence on inhibitory potency and anti-proliferative activity. nih.govbenthamdirect.comresearchgate.netnih.gov In contrast, hydrogen bond donating groups on the N-phenyl ring, like the essential amino group, are known to contribute positively to the molecule's activity. nih.govbenthamdirect.comresearchgate.net

The following table summarizes the general effects of various substituents on the biological activity of the aminophenyl benzamide scaffold based on published research findings.

Ring PositionSubstituent TypeExample SubstituentsEffect on Biological ActivityReference
Benzoyl RingBulky/Hydrophobic-tert-butyl, -phenylIncreased nih.govbenthamdirect.comresearchgate.net
Benzoyl RingElectron-Withdrawing-NO2, -ClDecreased nih.govbenthamdirect.comresearchgate.netnih.gov
N-Phenyl RingHydrogen Bond Donor-NH2Essential for Activity nih.govbenthamdirect.comresearchgate.netnih.gov
N-Phenyl RingSteric Bulk (at certain positions)Various alkyl/aryl groupsVariable, can decrease activity if optimal conformation is disrupted nih.gov

Rational Design Principles for Optimizing Bioactivity Based on SAR Data

The collective SAR data provides a clear set of guidelines for the rational design of new, more potent this compound derivatives. These principles are aimed at optimizing the molecule's fit and interaction with its biological target, such as HDAC enzymes.

Preserve the Core Pharmacophore: The fundamental aminophenyl benzamide structure should be maintained as it contains the essential features for binding: two aromatic rings, two hydrogen bond donors, and one hydrogen bond acceptor. nih.govbenthamdirect.comresearchgate.net

Maximize Hydrophobic Interactions: The benzoyl ring is a key site for modification. Introducing large, non-polar substituents at the para-position is a validated strategy for enhancing potency by exploiting a hydrophobic pocket in the target enzyme. nih.govbenthamdirect.comresearchgate.net

Maintain Hydrogen Bonding Capacity: The amino group on the N-phenyl ring is critical and should be preserved. The integrity of the amide linkage as a hydrogen bond donor and acceptor is also paramount for anchoring the inhibitor in the active site. nih.gov

Avoid Unfavorable Electronic Effects: Strong electron-withdrawing groups should be avoided on the benzoyl ring, as they have been shown to be detrimental to activity. nih.govbenthamdirect.comresearchgate.netnih.gov

By adhering to these principles, medicinal chemists can strategically design novel analogs with a higher probability of improved biological activity, leading to the development of more effective therapeutic agents.

Biological Activities and Mechanistic Investigations

Antiviral Activity: N-(4-aminophenyl)-4-tert-butylbenzamide as a Precursor to Influenza Virus Inhibitors

This compound serves as a foundational chemical structure for the development of a class of potent influenza virus inhibitors. Research has focused on creating analogs and derivatives that demonstrate significant antiviral activity by targeting a key viral protein, the nucleoprotein (NP). This protein is crucial for multiple stages of the viral life cycle and is highly conserved across various influenza strains, making it an attractive target for antiviral drug development. scirp.orgresearchgate.net

Inhibition of Influenza Virus Replication (in vitro)

Analogs derived from the this compound scaffold have demonstrated potent inhibition of influenza A virus replication in cell-based assays. For instance, the compound S119, a benzamide (B126) derivative, was identified as a powerful inhibitor of the influenza A/WSN/33 (H1N1) virus. nih.gov In laboratory studies, S119 effectively reduced viral titers in different cell lines, showcasing its strong antiviral properties. nih.gov Another series of benzamide derivatives also yielded compounds with significant anti-influenza activity; compound 39 from this series was particularly effective at blocking the replication of both H3N2 and H1N1 influenza A strains. scirp.orgresearchgate.netresearchgate.net

The inhibitory concentrations for these compounds highlight their potency. S119, for example, exhibited a 50% inhibitory concentration (IC50) of 20 nM in human lung (A549) cells and 60 nM in Madin-Darby canine kidney (MDCK) cells. nih.gov Compound 39 showed IC50 values of 0.46 µM against the H3N2 strain (A/HK/8/68) and 0.27 µM against the H1N1 strain (A/WSN/33). scirp.orgresearchgate.net

CompoundVirus StrainCell LineIC50 ValueReference
S119Influenza A/WSN/33 (H1N1)A54920 nM nih.gov
S119Influenza A/WSN/33 (H1N1)MDCK60 nM nih.gov
Compound 39Influenza A/HK/8/68 (H3N2)Not Specified0.46 µM scirp.orgresearchgate.net
Compound 39Influenza A/WSN/33 (H1N1)Not Specified0.27 µM scirp.orgresearchgate.net

Molecular Targeting of the Viral Nucleoprotein (NP) by Related Analogs

The antiviral mechanism of this class of compounds is attributed to their interaction with the influenza virus nucleoprotein (NP). scirp.orgpnas.org NP is a multifunctional protein that coats the viral RNA genome to form ribonucleoprotein (RNP) complexes. nih.gov These RNP complexes are essential for transporting the viral genome, as well as for transcription and replication processes within the host cell nucleus. researchgate.netnih.gov Unlike other viral targets such as neuraminidase (NA) and hemagglutinin (HA), the NP is relatively conserved across different influenza A virus strains, making it a robust target for broad-spectrum antiviral agents. scirp.orgresearchgate.net Compounds like nucleozin (B1677030) and the S119 series, which are structurally related to this compound derivatives, have been shown to directly target NP. scirp.orgnih.gov

Effects on Nucleoprotein Oligomerization and Intracellular Localization

A key aspect of the mechanism of action for these NP inhibitors is their ability to induce the aggregation or abnormal oligomerization of the nucleoprotein. nih.govpnas.org Normally, NP exists in a delicate equilibrium of monomers and oligomers required for its various functions. The binding of inhibitors like nucleozin and related benzamide analogs catalyzes the formation of stable, higher-order NP oligomers. scirp.orgresearchgate.netpnas.org

This induced aggregation disrupts the normal function of NP, particularly its transport into the host cell nucleus. scirp.orgresearchgate.net The accumulation of these NP aggregates in the cytoplasm prevents the nuclear import of RNP complexes, a critical step for the virus to replicate its genetic material. scirp.orgnih.gov By sequestering NP in these non-functional aggregates, the compounds effectively halt the viral life cycle at an early stage. researchgate.netnih.gov

Modulation of Viral Transcription, Replication, and Protein Expression

By targeting NP and disrupting its localization and oligomerization state, these benzamide-based inhibitors have a cascading effect on subsequent stages of the viral life cycle. The formation of the viral ribonucleoprotein (vRNP) complex, which serves as the template for both transcription (making viral mRNA) and replication (making new copies of the viral RNA genome), is critically dependent on the proper function of NP. mdpi.com The inhibitor-induced aggregation of NP interferes with the assembly of functional vRNPs. nih.gov Consequently, both viral transcription and replication are significantly suppressed. nih.govnih.gov This reduction in viral RNA synthesis leads to a corresponding decrease in the expression of viral proteins, further crippling the production of new virus particles. nih.govmdpi.com

Synergistic Antiviral Effects with Established Therapeutics

Combination therapy is a key strategy for treating influenza, as it can enhance efficacy and reduce the likelihood of drug resistance. encyclopedia.pubresearchgate.net Studies have explored the potential for synergistic effects when combining NP inhibitors with other classes of anti-influenza drugs. A notable finding is the synergistic relationship observed between S119-8, an analog derived from this compound, and the neuraminidase inhibitor oseltamivir. nih.gov This synergy suggests that targeting two different essential viral proteins—the nucleoprotein (for replication) and the neuraminidase (for viral release)—can be more effective than targeting either one alone. nih.gov Such findings support the potential for developing drug cocktails that include NP inhibitors for future influenza treatment strategies. nih.gov

Analysis of Viral Resistance Mutations to Related Compounds

The emergence of drug-resistant viral strains is a significant challenge in antiviral therapy. scirp.orgnih.gov To understand the potential for resistance to NP-targeting benzamides, researchers have generated and analyzed escape mutants. Studies with the related compound S119 revealed that resistance is conferred by specific amino acid substitutions within the nucleoprotein. nih.gov Similarly, resistance to other NP inhibitors like nucleozin and FA-6005 has been mapped to mutations in the NP gene. nih.govnih.gov

These mutations typically occur in or near the inhibitor's binding site on the NP, reducing the compound's ability to bind and induce aggregation. nih.govnih.gov The identification of these specific mutations is crucial for monitoring the emergence of resistance and for designing next-generation inhibitors that are effective against these variant strains.

CompoundResistance Mutations in Nucleoprotein (NP)Reference
S119Y40F, S50, D51, R55, A286 nih.gov
NucleozinY289H nih.gov
FA-6005I41T nih.gov

Enzyme Modulation and Inhibition by Related Benzamide and Anilide Scaffolds

The benzamide core can be chemically modified to create derivatives that selectively inhibit specific enzymes. This targeted inhibition is crucial for therapeutic interventions in a range of diseases. The following sections detail the inhibition of several key enzymes by compounds structurally related to this compound.

DNA topoisomerases are essential enzymes that manage the topological state of DNA during critical cellular processes like replication and transcription. esisresearch.org Their inhibition is a key strategy in cancer chemotherapy. researchgate.net Studies have shown that certain benzoxazole (B165842) and benzamide derivatives are effective inhibitors of both DNA topoisomerase I (Topo I) and II (Topo II). esisresearch.orgnih.gov

Research on a series of 2,5-disubstituted-benzoxazole and benzimidazole (B57391) derivatives revealed significant inhibitory activity against these enzymes. esisresearch.org For instance, 2-(p-nitrobenzyl)benzoxazole was identified as a potent Topo II inhibitor, while 2-Phenoxymethylbenzimidazole demonstrated strong activity against Topo I, proving more potent than the reference drug camptothecin. esisresearch.orgnih.gov Structure-activity relationship (SAR) analyses indicated that for benzoxazole derivatives, the presence of bulky groups at certain positions enhanced inhibition of both Topo I and II. benthamdirect.comesisresearch.org In contrast, for benzamide derivatives, smaller groups tended to increase Topo I inhibition. benthamdirect.comesisresearch.org One study found that 2-(4'-tert-butyl-phenyl)-6-nitrobenzoxazole was the most effective Topo I inhibitor with an IC₅₀ value of 104 μM, while 2-(4'-bromophenyl)-6-nitrobenzoxazole was the most effective against Topo II with an IC₅₀ of 71 μM. benthamdirect.comesisresearch.org

Inhibition of DNA Topoisomerases by Benzamide and Benzoxazole Derivatives

The following table summarizes the inhibitory concentrations (IC₅₀) of various benzamide and benzoxazole derivatives against DNA Topoisomerase I and II.

CompoundTarget EnzymeIC₅₀ (µM)Reference
2-PhenoxymethylbenzimidazoleTopoisomerase I14.1 esisresearch.orgnih.gov
5-amino-2-(p-fluorophenyl)benzoxazoleTopoisomerase I132.3 esisresearch.orgnih.gov
2-(p-nitrobenzyl)benzoxazoleTopoisomerase II17.4 researchgate.netnih.gov
5-Chloro-2-(p-methylphenyl)benzoxazoleTopoisomerase II22.3 researchgate.netnih.gov
2-(4'-tert-butyl-phenyl)-6-nitrobenzoxazoleTopoisomerase I104 benthamdirect.comesisresearch.org
2-(4'-bromophenyl)-6-nitrobenzoxazoleTopoisomerase II71 benthamdirect.comesisresearch.org

Sirtuins are a family of NAD⁺-dependent deacetylases (Class III HDACs) implicated in various cellular processes, including aging, metabolism, and cancer, making them promising therapeutic targets. nih.govresearchgate.net Thiourea-containing benzamide analogs, known as tenovins, have been identified as inhibitors of these enzymes. nih.gov

Tenovin-6 is known to inhibit both sirtuin 1 (SirT1) and sirtuin 2 (SirT2). nih.gov Further research led to the development of analogs with greater selectivity. For example, Tenovin-3 is an inhibitor of SIRT2 and has been shown to increase p53 levels in cancer cell lines. selleckchem.com Another analog, Tenovin-D3, preferentially inhibits SirT2 over SirT1. nih.gov This selective inhibition leads to an increase in the expression of the cell-cycle regulator p21 in a manner that is independent of p53, a key tumor suppressor protein. nih.gov The ability of these compounds to modulate sirtuin activity highlights a potential pathway for therapeutic intervention, particularly in oncology.

Mycobacterium tuberculosis (Mtb), the bacterium responsible for tuberculosis, relies on the F-ATP synthase enzyme for its energy supply, making this enzyme a critical target for new anti-TB drugs. nih.govresearchgate.net The diarylquinoline drug bedaquiline (B32110) was a significant development in this area, validating F-ATP synthase as a viable target. nih.govembopress.org

Subsequent research has focused on identifying new inhibitors that target unique, mycobacteria-specific regions of the enzyme to ensure selectivity and reduce off-target effects. mdpi.com One such inhibitor, identified through computational screening, is AlMF1 (N-(2-chloro-5-methoxy-4-((3-(2-oxopyrrolidin-1-yl)-propyl)carbamoyl)phenyl)-2-methyl-5,6-dihydro-1,4-oxathiine-3-carboxamide). nih.gov This compound was found to inhibit NADH-driven ATP synthesis in mycobacterial membranes and in the reconstituted F-ATP synthase enzyme. nih.gov Another novel inhibitor, GaMF1, targets a specific loop on the rotary γ subunit of the mycobacterial enzyme. nih.gov GaMF1 is bactericidal and remains effective against multidrug-resistant Mtb strains. nih.gov These findings underscore the potential for developing new classes of anti-mycobacterial drugs by targeting specific epitopes of the F-ATP synthase. mdpi.com

Glycogen (B147801) phosphorylase (GP) is a key enzyme in glucose metabolism, catalyzing the breakdown of glycogen into glucose-1-phosphate. wikipedia.org Inhibiting this enzyme is a therapeutic strategy for managing type 2 diabetes, as it can reduce excessive glucose production by the liver. wikipedia.org

A series of novel benzamide derivatives have been designed and synthesized as inhibitors of glycogen phosphorylase. nih.gov Through structure-activity relationship studies, researchers identified compound 4m (2-amino-N-(3-aminophenyl)-4-fluoro-5-(1-methyl-1H-imidazol-2-ylthio)benzamide) as a particularly potent inhibitor of the active form of the enzyme (GPa), with an IC₅₀ value of 2.68 µM. nih.govresearchgate.net This potency was nearly 100 times greater than that of the initial lead compound. nih.gov Molecular docking simulations suggest that these benzamide derivatives bind at the dimer interface of the enzyme, a different location from other known inhibitors. nih.govresearchgate.net

Inhibition of Glycogen Phosphorylase by Benzamide Derivatives

This table shows the inhibitory activity of a lead benzamide derivative against Glycogen Phosphorylase a (GPa).

CompoundTarget EnzymeIC₅₀ (µM)Reference
Compound 4mGlycogen Phosphorylase a (GPa)2.68 nih.govresearchgate.net

Broader Pharmacological and Biological Applications of Benzamide Derivatives

The benzamide scaffold is a privileged structure in medicinal chemistry, serving as the basis for drugs with a wide array of pharmacological activities. researchgate.netwalshmedicalmedia.comwalshmedicalmedia.com Beyond the specific enzyme inhibitions discussed previously, benzamide derivatives have demonstrated utility in numerous other therapeutic areas.

These compounds have been reported to possess antimicrobial, analgesic, anti-inflammatory, and anticancer properties. researchgate.netwalshmedicalmedia.comwalshmedicalmedia.com For example, certain N-[4-(alkyl)cyclohexyl]-substituted benzamides have shown anti-inflammatory and analgesic effects. nih.gov In the field of metabolic diseases, various benzamide derivatives have been developed as glucokinase activators for the potential treatment of type 2 diabetes. nih.gov Furthermore, novel benzenesulfonamides that incorporate a benzamide moiety have been synthesized and shown to be potent, nanomolar-level inhibitors of both carbonic anhydrase and acetylcholinesterase, enzymes relevant to glaucoma and Alzheimer's disease, respectively. nih.gov The diversity of these applications underscores the chemical and biological versatility of the benzamide core in drug discovery. researchgate.net

Computational and Biophysical Characterization

Molecular Docking and Ligand-Target Interaction Modeling

Molecular docking simulations are pivotal in predicting the binding orientation and affinity of a ligand to a target macromolecule, such as a viral nucleoprotein or an enzyme active site. While direct molecular docking studies on N-(4-aminophenyl)-4-tert-butylbenzamide are not extensively documented in publicly available research, studies on structurally related benzamide (B126) derivatives provide a framework for understanding its potential interactions.

Derivatives of 4-amino-N-(4-aminophenyl)benzamide have been investigated as inhibitors of DNA methyltransferases (DNMTs). nih.gov These studies suggest that the benzamide core can effectively interact with the active sites of enzymes, forming hydrogen bonds and hydrophobic interactions that are crucial for inhibitory activity. For instance, analogues have shown inhibitory activity against DNMT1, DNMT3A, and DNMT3B. nih.gov

Furthermore, docking studies of other benzamide derivatives have demonstrated their potential to bind to various viral and cellular targets. For example, certain benzamide compounds have been identified as potential inhibitors of HIV-1 reverse transcriptase and other viral enzymes. nih.gov In the context of enzyme inhibition, tert-butyl (substituted benzamido)phenylcarbamate derivatives have been docked into the active site of cyclooxygenase-2 (COX-2), a key enzyme in inflammation. nih.gov These studies highlight the versatility of the benzamide scaffold in targeting diverse protein active sites.

Table 1: Molecular Docking Studies of Structurally Related Benzamide Derivatives
Derivative ClassTargetKey FindingsReference
4-Amino-N-(4-aminophenyl)benzamide AnaloguesDNA Methyltransferases (DNMTs)Inhibitory activity against DNMT1, 3A, and 3B, with interactions in the enzyme active site. nih.gov
tert-Butyl (substituted benzamido)phenylcarbamate DerivativesCyclooxygenase-2 (COX-2)Favorable orientation and high docking scores within the COX-2 enzyme binding site. nih.gov
General Benzamide DerivativesHIV-1 Reverse TranscriptasePotential inhibitory activity against viral enzymes. nih.gov

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional conformation of this compound and its flexibility are critical determinants of its binding to biological targets. Conformational analysis and molecular dynamics (MD) simulations are computational techniques used to explore the energetically favorable shapes of a molecule and how it behaves over time in a simulated biological environment.

MD simulations can provide a dynamic picture of the interaction between a ligand and its target. For instance, MD simulations have been used to study the binding of ligands to G-quadruplex DNA, revealing the stability of the complex and the specific interactions that are maintained over time. nih.gov Such simulations for this compound complexed with a protein target would be invaluable for understanding the stability of the predicted binding poses from molecular docking and for identifying key residues involved in the interaction.

Spectroscopic Techniques for Ligand-Protein Binding Studies

Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) titration, are powerful experimental techniques for confirming and characterizing the binding of a ligand to a protein. These studies can provide information on the binding affinity, the stoichiometry of binding, and the specific atoms of the ligand and protein that are involved in the interaction.

The presence of a tert-butyl group in this compound is particularly advantageous for NMR studies. The nine equivalent protons of the tert-butyl group give rise to a sharp, intense singlet in the 1H NMR spectrum, which can serve as a sensitive probe for binding events. nih.gov Upon binding to a protein, changes in the chemical shift and line broadening of this signal can be monitored to determine the binding affinity (Kd).

NMR titration experiments would involve acquiring a series of 1H NMR spectra of the ligand in the presence of increasing concentrations of the target protein. By fitting the changes in the tert-butyl signal to a binding isotherm, the dissociation constant can be calculated, providing a quantitative measure of the binding strength. While specific NMR titration data for this compound is not published, this technique remains a gold standard for validating computational predictions of ligand-protein interactions.

Cheminformatics Approaches for Lead Discovery and Optimization

Cheminformatics encompasses the use of computational methods to analyze and manage large datasets of chemical information, aiding in the discovery and optimization of new drug candidates. These approaches can be applied to this compound to explore its chemical space and to design new derivatives with improved properties.

Virtual screening of large compound libraries is a common cheminformatics technique used to identify potential hits. By defining a pharmacophore model based on the known interactions of related benzamide inhibitors, databases of millions of compounds can be searched to find molecules with a similar arrangement of chemical features.

Once a lead compound like this compound is identified, quantitative structure-activity relationship (QSAR) studies can be employed to build mathematical models that correlate structural features with biological activity. These models can then be used to predict the activity of novel, untested derivatives, thereby guiding the synthesis of more potent and selective compounds. Cheminformatics tools also play a crucial role in predicting the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of compounds, which is essential for optimizing their drug-like characteristics.

Future Research Directions and Translational Perspectives

Development of Next-Generation Antiviral Agents Based on the N-(4-aminophenyl)-4-tert-butylbenzamide Scaffold

The this compound scaffold presents a promising foundation for the design of next-generation antiviral agents. The inherent structural features of this molecule, including the benzamide (B126) core, offer a versatile platform for chemical modifications aimed at targeting various viral life cycle stages. Research into related benzamide derivatives has demonstrated their potential to inhibit a range of viruses, including Ebola, Marburg, and Enterovirus 71. researchgate.net The development of antivirals from this scaffold would involve a systematic exploration of structure-activity relationships (SAR) to optimize potency and selectivity.

Future research will likely focus on modifying the peripheral chemical groups of the this compound molecule. For instance, the introduction of different substituents on the phenyl rings could modulate the compound's binding affinity to viral proteins. Furthermore, the exploration of bioisosteric replacements for the amide linkage could lead to compounds with improved pharmacokinetic properties. The ultimate goal is to generate a library of analogs that can be screened against a broad spectrum of viruses to identify lead compounds for further development.

Identification and Validation of Novel Biological Targets for this compound and its Derivatives

A crucial aspect of future research will be the identification and validation of the specific biological targets of this compound and its derivatives. While some N-phenyl benzamides have been shown to act as capsid binders for enteroviruses, the precise molecular targets for this particular scaffold are yet to be elucidated. researchgate.net Understanding the mechanism of action is paramount for rational drug design and for predicting potential off-target effects.

A variety of modern techniques can be employed to uncover these targets. Affinity chromatography, using a derivatized version of the compound as bait, can be used to isolate and identify binding partners from viral or host cell lysates. Additionally, genetic and proteomic approaches, such as chemical genetics and thermal proteome profiling, can provide insights into the cellular pathways perturbed by the compound. nih.gov Once potential targets are identified, their relevance to the antiviral activity must be validated through techniques like genetic knockdown (e.g., siRNA or CRISPR-Cas9) or overexpression, and through in vitro binding and functional assays.

Advanced Synthetic Methodologies for Structurally Complex Analogs

To fully explore the therapeutic potential of the this compound scaffold, the development of advanced and efficient synthetic methodologies is essential. While standard methods for amide bond formation are well-established, the synthesis of structurally complex and diverse analogs will require more sophisticated approaches.

Future synthetic strategies may include the use of combinatorial chemistry to rapidly generate large libraries of derivatives with diverse functional groups. acs.org Furthermore, the application of modern catalytic methods, such as C-H activation, could enable the direct functionalization of the aromatic rings in a more efficient and atom-economical manner. The development of stereoselective synthetic routes will also be important for creating analogs with specific three-dimensional conformations, which can be critical for high-affinity binding to biological targets.

Integration of Multi-Omics Data with Compound Activity for Systems-Level Understanding

A systems-level understanding of the biological effects of this compound and its derivatives can be achieved through the integration of multi-omics data with their observed antiviral activity. This approach involves the simultaneous analysis of changes in the transcriptome, proteome, and metabolome of cells upon treatment with the compound.

By correlating these multi-omics datasets with antiviral efficacy, researchers can identify key cellular pathways and networks that are modulated by the compound. This information can provide valuable clues about the compound's mechanism of action and can also help in identifying potential biomarkers for predicting treatment response. Furthermore, integrating multi-omics data can aid in the early identification of potential toxicities, thereby streamlining the drug development process.

Design Strategies for Enhanced Potency, Selectivity, and Biological Performance

Key design strategies will likely include:

Scaffold Hopping and Bioisosteric Replacement: To improve physicochemical properties and explore novel interactions with the target.

Introduction of Conformational Constraints: To lock the molecule in a bioactive conformation and improve binding affinity.

Modulation of Pharmacokinetic Properties: Through the addition of functional groups that enhance absorption, distribution, metabolism, and excretion (ADME) profiles.

Targeting Drug Resistance: By designing compounds that bind to conserved regions of the target protein, making them less susceptible to viral mutations.

By employing these and other innovative design strategies, researchers can aim to develop next-generation antiviral agents based on the this compound scaffold with superior efficacy and safety profiles.

Q & A

Basic Research Questions

Q. What experimental factors critically influence the synthesis yield and purity of N-(4-aminophenyl)-4-tert-butylbenzamide?

  • Methodological Answer: Optimizing reaction conditions is essential. Key factors include:

  • Temperature: Elevated temperatures (e.g., 80–100°C) may accelerate amide bond formation but risk side reactions like hydrolysis .
  • Solvent Choice: Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of aromatic intermediates, while non-polar solvents (e.g., toluene) improve selectivity for coupling reactions .
  • Catalyst Systems: Use of coupling agents like HATU or EDCI with DMAP improves amidation efficiency .
  • Purification: Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (ethanol/water) ensures high purity (>95%) .

Q. Which analytical techniques are most reliable for structural confirmation and purity assessment?

  • Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): 1H/13C NMR confirms substituent positions (e.g., tert-butyl group at 4-position, aminophenyl resonance) .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight (expected [M+H]+: 311.2 g/mol) and fragmentation patterns .
  • Thermal Analysis: TGA/DSC determines decomposition temperatures and phase transitions, critical for stability studies .
  • HPLC-PDA: Reverse-phase HPLC with photodiode array detection quantifies impurities (<0.5% threshold) .

Q. How does the compound’s stability vary under different pH and temperature conditions?

  • Methodological Answer:

  • pH Stability: Conduct accelerated degradation studies in buffers (pH 1–13) at 40°C for 72 hours. LC-MS monitors hydrolytic degradation (e.g., cleavage of the amide bond under acidic/basic conditions) .
  • Thermal Stability: Isothermal TGA at 25–150°C identifies decomposition thresholds (e.g., tert-butyl group stability up to 120°C) .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s biological activity in enzyme inhibition assays?

  • Methodological Answer:

  • Target Identification: Use computational docking (AutoDock Vina) to predict binding affinity for kinases or tubulin, followed by in vitro kinase assays (e.g., ADP-Glo™) .
  • Structure-Activity Relationship (SAR): Synthesize analogs (e.g., replacing tert-butyl with trifluoromethyl) to correlate substituent effects with IC50 values .
  • Kinetic Studies: Lineweaver-Burk plots differentiate competitive vs. non-competitive inhibition modes .

Q. How can researchers resolve contradictions in reported biological activity data across studies?

  • Methodological Answer:

  • Assay Standardization: Validate protocols using positive controls (e.g., staurosporine for kinase assays) and ensure consistent cell lines/passage numbers .
  • Meta-Analysis: Apply statistical tools (e.g., Cohen’s d) to compare effect sizes across studies, accounting for variables like solvent (DMSO vs. ethanol) .
  • Orthogonal Assays: Confirm antiproliferative activity via both MTT and ATP-based luminescence assays to rule out false positives .

Q. What strategies enable comparative analysis of This compound with structural analogs?

  • Methodological Answer:

  • Library Design: Synthesize analogs with systematic substitutions (e.g., halogenation at the benzamide ring, varying alkyl chain lengths) .
  • Biological Profiling: Test analogs against a panel of 60 cancer cell lines (NCI-60) to identify selectivity patterns .
  • Computational Modeling: Use QSAR (Quantitative SAR) to predict logP, polar surface area, and bioavailability, correlating with experimental data .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。